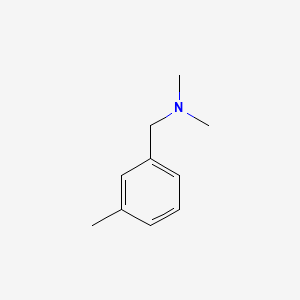
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO2Si·HCl and a molecular weight of 301.93 g/mol . This compound is a derivative of phenylglycine, an amino acid, and is often used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride typically involves the esterification of phenylglycine with 3-trimethylsilylpropyl alcohol in the presence of hydrochloric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.
Reduction: Formation of phenylglycine alcohol derivatives.
Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-3-Phenyl-3-aminopropionic acid
- DL-4-Phenyl-4-aminobutyric acid
- DL-Phenylalanine
- DL-4-Phenyl-2-aminobutyric acid
Uniqueness
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in pharmaceutical research.
Eigenschaften
| 58568-03-9 | |
Molekularformel |
C14H24ClNO2Si |
Molekulargewicht |
301.88 g/mol |
IUPAC-Name |
[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
InChI-Schlüssel |
FWXCASNQFZCVKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)




